3-Methylnonane

Übersicht

Beschreibung

Synthesis and Conformational Analysis of 3-Methyl Compounds

Synthesis Analysis The synthesis of 3-methyl compounds has been explored in various contexts. For instance, the synthesis of 3-Methyl-3-silatetrahydropyran was achieved through a process studied by gas-phase electron diffraction (GED), FTIR, NMR spectroscopy, and theoretical calculations, revealing two conformers with a slight predominance of the axial conformer in the gas phase . Another compound, 3-methylnonane-2,4-dione, known for its strawlike and fruity flavor, was synthesized via aldol condensation of n-hexanal and methyl ethyl ketone, followed by oxidation, achieving an overall yield of 59% . Additionally, a domino reaction involving 1,3-indanediones and 3-methyleneoxindoles led to the synthesis of novel polycyclic triindanone-fused spiro compounds with high diastereoselectivity .

Molecular Structure Analysis The molecular structure and conformational behavior of 3-Methyl-3-silatetrahydropyran were extensively studied, revealing the presence of axial and equatorial conformers and their behavior in different phases . The molecular and crystal structures of 3-methyl-3-[1,7-dicarba-closo-dodecaborane(12)-1-oylperoxy]-but-1-yne were determined by X-ray diffraction, highlighting the orthorhombic crystal system and the structural features of the molecule .

Chemical Reactions Analysis The reactivity of 3-methyl compounds has been demonstrated in various chemical reactions. For example, 3-Methyl-4-phenylsydnone undergoes photoreactions, generating nitrile-imine which reacts with activated C=C double bonds and heterocumulenes to yield five-membered heterocycles . The high reactivity of an active methylene group in 3-pyrrolidinones has been exploited for the synthesis of a wide variety of heterocyclic compounds, including indoles and 5-deazapteroic acid analogues .

Physical and Chemical Properties Analysis The physical properties of 3-ethylsydnone and its alkyl substituents were investigated, with the highest dielectric constant observed for 3-ethylsydnone, and the effects of alkyl substituents on the dielectric constant were explained by 13C NMR spectra . A series of 3-hydroxy-2-methyl-4(1H)-pyridinones were prepared and studied by mass spectrometry, infrared, and proton NMR spectroscopies, with the importance of hydrogen bonding to their solubility highlighted .

Wissenschaftliche Forschungsanwendungen

Synthesis and Flavor Applications

A synthesis method for 3-methylnonane-2,4-dione, known for its intense straw-like and fruity flavor, has been developed. This synthesis involves an aldol condensation process followed by oxidation, achieving a high yield and purity, indicating its potential in flavoring applications (Kato & Yuasa, 2001).

Physical Properties

Research on the mixing volumes of isomers like 3-methylnonane with other compounds at specific temperatures has been conducted, providing insights into their physical behaviors and interactions (Awwad, Hassan, & Salman, 1987). Additionally, the viscosity and surface tension of branched alkanes including 3-methylnonane have been studied, offering valuable data for various industrial and scientific applications (Klein et al., 2018).

Chemical Reactions and Combustion

Investigations into the hydrocracking of branched alkanes like 3-methylnonane provide insight into the mechanistic aspects of isomerization and hydrocracking, relevant for refining and chemical processing industries (Martens, Tielen, & Jacobs, 1987). Moreover, studies on the autoignition of compounds like 3-methylheptane, closely related to 3-methylnonane, shed light on the combustion chemistry of large hydrocarbons, crucial for improving fuel efficiency in various applications (Wang et al., 2013).

Biological and Environmental Aspects

3-Methylnonane has been identified in studies related to human urine detection, which has implications in search and rescue operations and environmental monitoring (Rudnicka et al., 2010).

Eigenschaften

IUPAC Name |

3-methylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-4-6-7-8-9-10(3)5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZDDPSCZHRBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

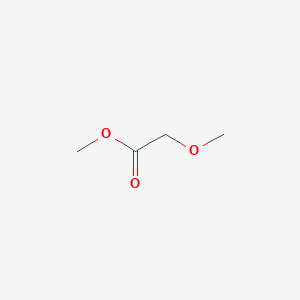

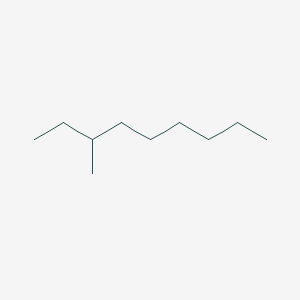

CCCCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863649 | |

| Record name | 3-Methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Methylnonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

3-Methylnonane | |

CAS RN |

5911-04-6 | |

| Record name | (±)-3-Methylnonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5911-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylnonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005911046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylnonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 3-methylnonane-2,4-dione and what is its significance?

A1: 3-Methylnonane-2,4-dione is an organic compound belonging to the diketone family. It plays a significant role in food science, particularly in the realm of flavor and aroma. Research has identified it as a key contributor to the characteristic aroma profiles of various foods and beverages.

Q2: In which food products has 3-methylnonane-2,4-dione been identified?

A2: 3-Methylnonane-2,4-dione is found in a diverse range of food products. These include:

- Soybean Oil: It's a significant contributor to the "reversion flavor" in oxidized soybean oil. [, ]

- Chardonnay Marc: This byproduct of winemaking, comprised of skins, seeds, and stems, exhibits a notable presence of 3-methylnonane-2,4-dione, influencing its aroma. [, , ]

- Tea: Various types of green tea, including Japanese green tea, Chinese Longing tea, and withering-flavored green tea, contain this compound as a key odorant. [, , , , , , ]

- Vanilla Beans: Notably, 3-methylnonane-2,4-dione has been identified in Tahitian vanilla beans (Vanilla tahitensis). []

- Sardines: Its presence has been linked to freshness assessments in Moroccan sardines (Sardina pilchardus). []

- Beef: 3-Methylnonane-2,4-dione was found among volatile components in cooked beef longissimus lumborum, primarily generated from fat oxidation. []

Q3: How is 3-methylnonane-2,4-dione formed in soybean oil?

A3: In soybean oil, 3-methylnonane-2,4-dione is thought to be formed during oxidation, specifically from the breakdown of furanoid fatty acids, which are naturally present in soybean oil. []

Q4: What is the aroma profile of 3-methylnonane-2,4-dione?

A4: The aroma of 3-methylnonane-2,4-dione is described as:

Q5: What is the odor threshold of 3-methylnonane-2,4-dione?

A5: 3-Methylnonane-2,4-dione has a very low odor threshold, meaning it can be detected at very low concentrations. Research indicates an odor threshold of 0.01 ng/L of air. [] This low threshold highlights its potency as a flavor and aroma compound.

Q6: How does the concentration of 3-methylnonane-2,4-dione impact its perceived flavor in food?

A6: Studies using mineral oil/water emulsions suggest that the flavor intensity of 3-methylnonane-2,4-dione does not increase proportionally with higher concentrations. Even at low concentrations, it can have a significant impact on the overall flavor profile. []

Q7: Are there any analytical techniques used to identify and quantify 3-methylnonane-2,4-dione in food?

A7: Yes, several analytical techniques are employed to study 3-methylnonane-2,4-dione:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to separate, identify, and quantify volatile compounds like 3-methylnonane-2,4-dione in complex mixtures. [, , , , , , , , , , , , , , ]

- Aroma Extract Dilution Analysis (AEDA): A sensory-based method that helps pinpoint the most potent odorants in a sample. [, , , , , , , , , , , ]

- Stable Isotope Dilution Assays (SIDAs): This technique is used for accurate quantification of target compounds, like 3-methylnonane-2,4-dione, in complex matrices. [, , , , ]

- Solid-Phase Microextraction (SPME): This technique is often used in conjunction with GC-MS for headspace analysis of volatile compounds. [, ]

Q8: Can the concentration of 3-methylnonane-2,4-dione be influenced by food processing techniques?

A8: Yes, processing techniques can impact the levels of 3-methylnonane-2,4-dione. For example:

- Tea Processing: Studies on green tea revealed that the concentration of 3-methylnonane-2,4-dione can fluctuate throughout different stages of tea processing, including withering, pan-firing, and drying. []

- Drying Methods: In Toona sinensis, freeze-drying and solar-drying resulted in higher levels of 3-methylnonane-2,4-dione compared to oven-drying. []

- Storage Conditions: Research on green tea has shown that low-temperature storage of fresh tea leaves prior to processing can influence the levels of 3-methylnonane-2,4-dione and other odorants, ultimately impacting the final flavor profile. []

Q9: Are there any known synthetic routes to produce 3-methylnonane-2,4-dione?

A9: Yes, 3-methylnonane-2,4-dione can be synthesized via:

- Aldol Condensation followed by Oxidation: This involves an aldol condensation reaction between n-hexanal and methyl ethyl ketone, followed by oxidation using sodium hypochlorite in the presence of 4-benzoyloxy-2,2,6,6-tetramethylpiperidine-N-oxide. This method has been shown to yield 3-methylnonane-2,4-dione with high purity after purification using copper complexes. []

- Enzymatic Synthesis: An enzymatic approach has been explored for the synthesis of optically pure (3R)- and (3S)-enantiomers of 3-hydroxy-3-methylnonane-2,4-dione, a compound closely related to 3-methylnonane-2,4-dione. [] This highlights the potential of using enzymatic methods for the production of this flavor compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid](/img/structure/B147109.png)

![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenyl]-4-iodoisoindole-1,3-dione](/img/structure/B147134.png)